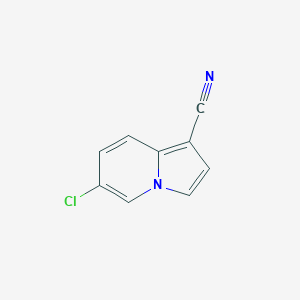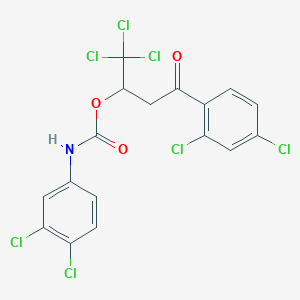
trans-(3R,4S)-4-(Boc-amino)-3-methoxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-(3R,4S)-4-(Boc-amino)-3-methoxypiperidine: is a chemical compound that features a piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group and a methoxy group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-(3R,4S)-4-(Boc-amino)-3-methoxypiperidine typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is introduced using methanol and an appropriate catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and methoxylation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can target the Boc-protected amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Formation of aldehydes or carboxylic acids.
Reduction Products: Formation of primary amines.
Substitution Products: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
Medicine:
- Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry:
- Utilized in the production of fine chemicals and specialty compounds.
Mecanismo De Acción
The mechanism of action of trans-(3R,4S)-4-(Boc-amino)-3-methoxypiperidine involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The methoxy group can also undergo transformations, contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
trans-(3R,4S)-4-(Boc-amino)-3-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a methoxy group.
trans-(3R,4S)-4-(Boc-amino)-3-ethoxypiperidine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness:
- The presence of the methoxy group in trans-(3R,4S)-4-(Boc-amino)-3-methoxypiperidine provides unique reactivity compared to its hydroxyl and ethoxy analogs.
- The Boc-protected amino group offers versatility in synthetic applications, allowing for selective deprotection and further functionalization.
Propiedades
Número CAS |
808739-28-8 |
|---|---|
Fórmula molecular |
C11H22N2O3 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R,4S)-3-methoxypiperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 |
Clave InChI |
BSSCFNOPCQQJAZ-DTWKUNHWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1OC |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCNCC1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11718176.png)


![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)
![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one](/img/structure/B11718219.png)





![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)


